molecular formula C6H9N3O2 B12060411 L-Histidine-15N3

L-Histidine-15N3

Cat. No.: B12060411
M. Wt: 158.13 g/mol
InChI Key: HNDVDQJCIGZPNO-ZSJBPYFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine-15N3 can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. The process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the biosynthesis of histidine .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using microorganisms that can incorporate nitrogen-15 into their metabolic pathways. The fermentation broth is then processed to isolate and purify the labeled histidine .

Chemical Reactions Analysis

Types of Reactions

L-Histidine-15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled nitrogen atoms .

Major Products Formed

The major products formed from these reactions include imidazole-4-acetaldehyde, histamine, and various substituted imidazole derivatives .

Scientific Research Applications

L-Histidine-15N3 has a wide range of scientific research applications:

Mechanism of Action

L-Histidine-15N3 exerts its effects primarily through its incorporation into proteins and enzymes. The labeled nitrogen atoms allow researchers to track the metabolic pathways and interactions of histidine within biological systems. The compound targets various molecular pathways, including those involved in protein synthesis and histamine production .

Comparison with Similar Compounds

L-Histidine-15N3 can be compared with other isotope-labeled histidine compounds, such as:

This compound is unique due to its triple nitrogen-15 labeling, providing more detailed information in metabolic and structural studies compared to single or dual-labeled compounds .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

158.13 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1,8+1,9+1

InChI Key

HNDVDQJCIGZPNO-ZSJBPYFGSA-N

Isomeric SMILES

C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

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